molecular formula C10H11N B137505 (3,5-Dimethylphenyl)acetonitrile CAS No. 39101-54-7

(3,5-Dimethylphenyl)acetonitrile

Cat. No. B137505
CAS RN: 39101-54-7
M. Wt: 145.2 g/mol
InChI Key: LMUKNQSVBFEUKR-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)acetonitrile is a chemical compound that is part of the broader class of acetonitriles, which are organic molecules containing a cyano group (-C≡N) attached to an alkyl group. Although the specific compound (3,5-Dimethylphenyl)acetonitrile is not directly discussed in the provided papers, related compounds and reactions involving acetonitrile and dimethylphenyl structures are mentioned, which can provide insights into its chemistry.

Synthesis Analysis

The synthesis of related compounds often involves the use of acetonitrile as a solvent or reactant. For instance, the anodic oxidation of 3,4,5-trimethoxytoluene in acetonitrile leads to dimeric biphenyl products . Similarly, acetonitrile acts as a labile ligand for copper in the oxidative polymerization of 2,6-dimethylphenol . These studies suggest that acetonitrile can play a significant role in facilitating or influencing chemical reactions, which could be relevant for the synthesis of (3,5-Dimethylphenyl)acetonitrile.

Molecular Structure Analysis

The molecular structure of compounds related to (3,5-Dimethylphenyl)acetonitrile can be complex, as seen in the by-product formed from the reaction of 3,4-dimethoxybenzyl chloride with sodium cyanide . The structure of such compounds is typically established through various spectroscopic methods, including ultraviolet, infrared, and nuclear magnetic resonance spectroscopy. These techniques could be applied to determine the structure of (3,5-Dimethylphenyl)acetonitrile as well.

Chemical Reactions Analysis

Acetonitrile can participate in various chemical reactions. For example, it can influence the polymerization rate of certain phenols and act as a nucleophile in three-component reactions . The reactivity of acetonitrile in these contexts suggests that (3,5-Dimethylphenyl)acetonitrile could also undergo interesting chemical transformations, potentially leading to the formation of new compounds with diverse applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives can be studied using electrochemical, spectroscopic, and quantum-chemical methods . These properties are crucial for understanding the behavior of these compounds in different environments and for their potential applications in various fields, such as materials science or pharmaceuticals. The properties of (3,5-Dimethylphenyl)acetonitrile would likely be influenced by the presence of the dimethylphenyl group, affecting its polarity, solubility, and reactivity.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Complex Molecules: (3,5-Dimethylphenyl)acetonitrile derivatives are used in synthesizing various complex molecules. For instance, bis-(4-hydroxy-3,5-dimethylphenyl)(4-aminophenyl)methane derivatives are synthesized and characterized, showing inclusion of acetonitrile in their crystal structure. These compounds are noted for their characteristic visible absorptions, useful in differentiating isomeric forms (Sarma, Tamuly, & Baruah, 2007).

Polymerisation Enhancements

  • Acceleration of Polymerization Rates: (3,5-Dimethylphenyl)acetonitrile plays a role in enhancing the polymerization process. For instance, acetonitrile has been shown to significantly increase the polymerization rate of 2,6-dimethylphenol when using copper-(1-methylimidazole) complexes as catalysts. This is attributed to acetonitrile's ability to act as a labile ligand for copper and prevent catalyst poisoning due to hydrolysis (Gamez et al., 2001).

Analytical Chemistry Applications

  • Chiral Separation in Liquid Chromatography: Amylose tris(3,5-dimethylphenylcarbamate), under reversed-phase conditions, is used for the chiral separation of steroids. The unique separation behavior of this compound under different conditions extends its application in chiral stationary phases (Kummer & Werner, 1998).
  • Capillary Electrophoresis: The separation of mono- and dimethylphenols by capillary electrophoresis in pure acetonitrile is an important application. In acetonitrile, uncharged phenols interact with background electrolyte anions forming negatively charged complexes, enabling their separation (Porras, Kuldvee, Palonen, & Riekkola, 2003).

Material Science and Engineering

  • Development of New Materials: (3,5-Dimethylphenyl)acetonitrile derivatives are instrumental in creating new materials with specific properties. For example, a study describes the synthesis of unsymmetrical photochromic diarylethenes and discusses their properties in acetonitrile, such as photochromic behavior, fluorescence switch, and kinetics experiments (Ma, Liu, & Pu, 2017).

Safety And Hazards

“(3,5-Dimethylphenyl)acetonitrile” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . The storage temperature is 0-5°C .

Future Directions

While the specific future directions for “(3,5-Dimethylphenyl)acetonitrile” are not mentioned in the searched resources, a related compound, amylose tris (3,5-dimethylphenylcarbamate), has been used as a chiral selector , indicating potential applications in chiral recognition and separation.

properties

IUPAC Name

2-(3,5-dimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUKNQSVBFEUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192351
Record name (3,5-Dimethylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylphenyl)acetonitrile

CAS RN

39101-54-7
Record name 3,5-Dimethylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39101-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039101547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,5-Dimethylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-dimethylphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.339
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
YM Loksha - Journal of Heterocyclic Chemistry, 2009 - Wiley Online Library
Abstract Treatment of 2,4,6‐trichloropyrimidines (1a, 1b) with the sodium salt of benzyl cyanide derivatives (2a, 2b) afforded 5‐substituted 4‐aryl(cyanomethyl)‐2,6‐dichloropyrimidines (…
Number of citations: 7 onlinelibrary.wiley.com
FD Therkelsen, ALL Hansen, EB Pedersen… - Organic & biomolecular …, 2003 - pubs.rsc.org
Condensation of 3-(3,5-dimethylphenyl)-2-oxocyclopentanecarboxamide (11) with oxalyl chloride and condensation of ethyl 2-benzylamino-5-methyl-3-phenylcyclopent-1-…
Number of citations: 44 pubs.rsc.org
TL Gilchrist, CW Rees, C Thomas - Journal of the Chemical Society …, 1975 - pubs.rsc.org
The nine mono-, di-, and tri-phenyl-1,2,4-triazoles have been subjected to flash vacuum pyrolysis at 650–800, and the products have been isolated and identified. 1,3,5- and 3,4,5-…
Number of citations: 25 pubs.rsc.org
NR El-Brollosy, C Nielsen, EB Pedersen - Monatshefte für Chemie …, 2005 - Springer
A series of Emivirine and GCA-186 analogues substituted at N-1 with indan-1-yloxymethyl (6a–6c) and indan-2-yloxymethyl (6d–6f) were synthesized by reaction of the corresponding …
Number of citations: 17 link.springer.com
YM Loksha, EB Pedersen, R Loddo… - Journal of Medicinal …, 2014 - ACS Publications
Novel analogues of MKC442 (6-benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4(1H,3H)-dione) were synthesized by reaction of 6-[(3,5-dimethylphenyl)fluoromethyl]-5-ethyluracil (5) …
Number of citations: 16 pubs.acs.org
S Luo, C Weng, Z Qin, K Li, T Zhao, Y Ding… - The Journal of …, 2021 - ACS Publications
α,β-Deuterated amines are crucial for the development of deuterated drugs. We intend to introduce the novel tandem H/D exchange-single electron transfer (SET) reductive deuteration …
Number of citations: 6 pubs.acs.org
T Jackson, LWL Woo, MN Trusselle… - Organic & …, 2007 - pubs.rsc.org
The synthesis and biological evaluation of a series of novel Dual Aromatase–Sulfatase Inhibitors (DASIs) are described. It is postulated that dual inhibition of the aromatase and steroid …
Number of citations: 77 pubs.rsc.org
K Schlögl - 2019 - marshallplan.at
The purpose of this diploma thesis is to look into a new way to perform δ-functionalization at aliphatic amines via photoredox catalysis to further establish the incorporation of a cyano-…
Number of citations: 3 www.marshallplan.at
RA Gupta - 2020 - search.proquest.com
Synthesis and Study of Conformationally Twisted Molecules and Chiral Roof Shape Amines Thesis submitted to The Maharaja Sayajirao University of Baroda For the degree of …
Number of citations: 0 search.proquest.com

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